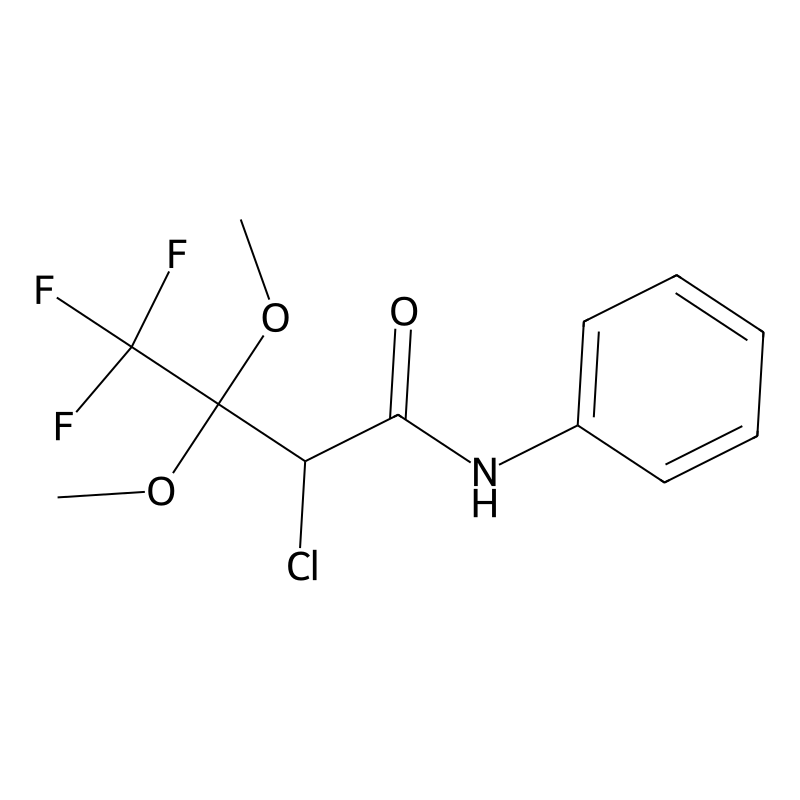

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide

Catalog No.

S6600691

CAS No.

1357625-42-3

M.F

C12H13ClF3NO3

M. Wt

311.68 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1357625-42-3

Product Name

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide

IUPAC Name

2-chloro-4,4,4-trifluoro-3,3-dimethoxy-N-phenylbutanamide

Molecular Formula

C12H13ClF3NO3

Molecular Weight

311.68 g/mol

InChI

InChI=1S/C12H13ClF3NO3/c1-19-11(20-2,12(14,15)16)9(13)10(18)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,17,18)

InChI Key

QGPMXMYVFRYNJO-UHFFFAOYSA-N

SMILES

COC(C(C(=O)NC1=CC=CC=C1)Cl)(C(F)(F)F)OC

Canonical SMILES

COC(C(C(=O)NC1=CC=CC=C1)Cl)(C(F)(F)F)OC

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide (CTF) is a synthetic compound with the chemical formula C14H16ClF3NO3. It belongs to the family of amides and is used in several scientific experiments due to its unique physical and chemical properties.

CTF is a white to off-white powder with a molecular weight of 343 g/mol. It is a solid at room temperature, and its melting point is around 93-95°C. CTF is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and chloroform.

CTF can be synthesized through a multi-step process involving several chemical reactions. The first step involves the conversion of 1,1,1-trifluoro-2-chloroethane to N-(chloromethyl)-2,2,2-trifluoroacetamide. The second step involves the addition of an aryl amine to the amide, followed by several purification steps. The final step involves the reaction of the amide with butyryl chloride to form CTF. CTF can be characterized using various techniques, including IR spectroscopy, NMR spectroscopy, and Mass spectroscopy.

Several analytical methods have been used to detect CTF in various matrices, including biological samples, environmental samples, and food products. These methods mainly involve chromatography techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC).

Several studies have investigated the biological properties of CTF, including its pharmacological and toxicological effects. CTF has been shown to exhibit antioxidant, antimicrobial, and anticancer properties. However, the exact mechanism of action of CTF is still not well understood.

Several studies have investigated the toxicity of CTF in both animals and humans. Although CTF exhibits low acute toxicity, it has been shown to cause adverse effects such as respiratory tract irritation, skin irritation, and eye irritation. Therefore, proper safety measures should be taken when handling CTF in scientific experiments.

CTF has several applications in scientific experiments, including drug discovery, material synthesis, and sensor development. CTF can be used as a starting material for the synthesis of several other compounds, making it a valuable tool in organic synthesis. Additionally, it has been proposed as a potential drug candidate for several diseases.

Currently, research on CTF is focused mainly on its potential use as a drug candidate for several diseases, including cancer, Alzheimer's disease, and inflammation. Various studies have shown promising results, and more research is needed to explore the possible applications of CTF in these fields.

CTF has several potential implications in various fields of research and industry. Due to its unique properties, it can be used in various industries such as the pharmaceutical industry, polymer industry, and materials science. Additionally, CTF can be used as a tool in bioanalytical chemistry, analytical chemistry, and organic synthesis.

Although CTF has several potential applications, several limitations also need to be considered. These limitations include the limited solubility of CTF, its potential toxicity, and its high cost of production.

of research on CTF involve exploring its potential as a drug candidate for several diseases, optimizing its synthesis process, and developing new technologies and applications for the compound. Additionally, more studies are needed to investigate the toxicological effects of CTF and to explore the possible applications of CTF in various industries.

In conclusion, N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is a unique compound with several potential applications in various fields of research and industry. Although more research is needed to fully explore its potential, CTF has shown promising results in several scientific experiments and has the potential to become a valuable tool in organic synthesis, drug discovery, and materials science.

In conclusion, N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is a unique compound with several potential applications in various fields of research and industry. Although more research is needed to fully explore its potential, CTF has shown promising results in several scientific experiments and has the potential to become a valuable tool in organic synthesis, drug discovery, and materials science.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.0536055 g/mol

Monoisotopic Mass

311.0536055 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds